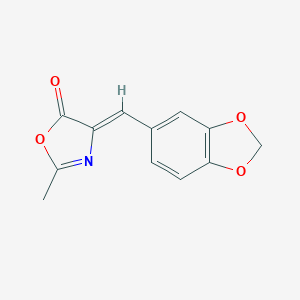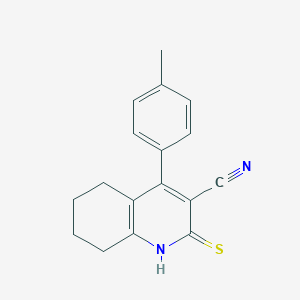![molecular formula C20H18N10O3S B242258 ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B242258.png)
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}methyl)-1H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}methyl)-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes multiple fused rings and functional groups
Méthodes De Préparation
The synthesis of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}methyl)-1H-1,2,3-triazole-4-carboxylate involves several steps. One common synthetic route starts with the reaction of 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole with allyl bromide in the presence of sodium hydroxide (NaOH) and dimethyl sulfoxide (DMSO). This reaction yields 3-allylthio-5H-[1,2,4]triazino[5,6-b]indole . The next step involves the cyclization of this intermediate with isatin-β-thiosemicarbazide in aqueous alkali, followed by the addition of allyl bromide and triethylbenzylammonium chloride (TEBAC) as a phase-transfer catalyst .
Analyse Des Réactions Chimiques
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}methyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine (Br2), iodine (I2), and sodium iodide (NaI). For example, the reaction of the compound with bromine in dimethylformamide (DMF) forms 3-bromomethyl-3,10-dihydro-2H-[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indolium bromide . Similarly, the reaction with iodine in chloroform yields 3-iodomethyl-3,10-dihydro-2H-[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indolium triiodide .
Applications De Recherche Scientifique
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}methyl)-1H-1,2,3-triazole-4-carboxylate has shown promise in various scientific research applications. In chemistry, it is used as a building block for the synthesis of other complex molecules. In biology and medicine, derivatives of this compound have demonstrated significant biological activity, including antifungal, antihypoxic, and anticancer properties . These properties make it a valuable candidate for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}methyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound act as iron chelators, binding selectively to ferrous ions and inhibiting their availability to cancer cells . This leads to the arrest of the cell cycle and induction of apoptosis in cancer cells, primarily through the mitochondria pathway .
Comparaison Avec Des Composés Similaires
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}methyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as 5H-[1,2,4]triazino[5,6-b]indole derivatives. These compounds share a similar core structure but differ in their functional groups and substituents. For example, tert-butyl-substituted [1,2,4]triazino[5,6-b]indole derivatives have shown potential biological activity and could be used for the development of lead compounds
Propriétés
Formule moléculaire |
C20H18N10O3S |
|---|---|
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]triazole-4-carboxylate |
InChI |
InChI=1S/C20H18N10O3S/c1-3-9-29-12-8-6-5-7-11(12)14-17(29)22-20(25-23-14)34-10-13-15(19(31)32-4-2)24-28-30(13)18-16(21)26-33-27-18/h3,5-8H,1,4,9-10H2,2H3,(H2,21,26) |
Clé InChI |
KAGCAMUWMKBBDV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CSC3=NC4=C(C5=CC=CC=C5N4CC=C)N=N3 |
SMILES canonique |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CSC3=NC4=C(C5=CC=CC=C5N4CC=C)N=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-one](/img/structure/B242184.png)
![3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline](/img/structure/B242202.png)


![ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B242233.png)


![11-(2-methoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene](/img/structure/B242244.png)





